molecular formula C16H23BrO2 B14601769 4-Bromophenyl decanoate CAS No. 61063-36-3

4-Bromophenyl decanoate

Cat. No.: B14601769
CAS No.: 61063-36-3
M. Wt: 327.26 g/mol
InChI Key: IXBNSNUSQWAVMZ-UHFFFAOYSA-N
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Description

4-Bromophenyl decanoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a decanoate ester group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl decanoate typically involves the esterification of 4-bromophenol with decanoic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl decanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Products like 4-aminophenyl decanoate or 4-thiocyanatophenyl decanoate.

    Reduction: 4-Bromophenyl decanol.

    Oxidation: 4-Bromophenyl quinone derivatives.

Scientific Research Applications

4-Bromophenyl decanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl decanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromophenyl decanoate is unique due to its long-chain ester group, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

61063-36-3

Molecular Formula

C16H23BrO2

Molecular Weight

327.26 g/mol

IUPAC Name

(4-bromophenyl) decanoate

InChI

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3

InChI Key

IXBNSNUSQWAVMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)Br

Origin of Product

United States

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